Lipophilicity and Hydrogen Bonding vs. Amino Prototypes
The target compound (free base) exhibits a computed XLogP3 of 1.2 and topological polar surface area (TPSA) of 67.4 Ų, compared to XLogP3 –0.2 and TPSA 84.7 Ų for the primary amine analog H-9 (CHEMBL47801) [1]. This represents an increase of 1.4 log units in predicted lipophilicity and a 20.4% reduction in polar surface area, originating from replacement of the terminal –NH₂ with –OCH₃ [1]. The methylamino analog H-8 (CHEMBL1200842) shows intermediate values (XLogP3 0.5, TPSA 68.6 Ų), placing the target compound at the most lipophilic, least hydrogen-bond-capable end of the spectrum [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.2; TPSA = 67.4 Ų |
| Comparator Or Baseline | H-9 (XLogP3 = –0.2; TPSA = 84.7 Ų); H-8 (XLogP3 = 0.5; TPSA = 68.6 Ų) |
| Quantified Difference | ΔXLogP3 = +1.4 vs. H-9; ΔTPSA = –20.4% vs. H-9 |
| Conditions | Computed properties (RDKit/XLogP3 via ChEMBL interface) |
Why This Matters
Higher logP and lower TPSA predict superior passive membrane permeability relative to the polar amino-analogs, which is critical when intracellular kinase target engagement is required in cell-based assays.
- [1] ChEMBL Database compound records: CHEMBL1698776 (N-(2-methoxyethyl)isoquinoline-5-sulfonamide); CHEMBL47801 (H-9). Computed properties accessed via EBI ChEMBL API. View Source
- [2] ChEMBL Database compound record: CHEMBL1200842 (H-8). Computed properties accessed via EBI ChEMBL API. View Source
